molecular formula C11H19NO2 B1266932 n-Cycloheptyl-3-oxobutanamide CAS No. 58102-38-8

n-Cycloheptyl-3-oxobutanamide

Cat. No.: B1266932
CAS No.: 58102-38-8
M. Wt: 197.27 g/mol
InChI Key: GNAZFTVQGVRDNE-UHFFFAOYSA-N
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Description

n-Cycloheptyl-3-oxobutanamide: is an organic compound with the molecular formula C11H19NO2 . It is characterized by a cycloheptyl group attached to a 3-oxobutanamide moiety. This compound is typically a white or off-white solid and is soluble in solvents such as ethanol, dichloromethane, and acetonitrile .

Preparation Methods

Synthetic Routes and Reaction Conditions: n-Cycloheptyl-3-oxobutanamide can be synthesized by reacting cycloheptylamine with 3-oxobutanone. The typical preparation method involves dissolving cycloheptylamine in acetonitrile, adding a barium hydroxide catalyst, and then slowly adding 3-oxobutanone. The reaction mixture is heated, and the product is purified through crystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: n-Cycloheptyl-3-oxobutanamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or alkoxide ions are commonly employed.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

n-Cycloheptyl-3-oxobutanamide has diverse applications in scientific research:

    Chemistry: It is used as a ligand in catalytic reactions and as an intermediate in organic synthesis.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: It is investigated for its potential pharmacological properties.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of n-Cycloheptyl-3-oxobutanamide involves its interaction with specific molecular targets. It can act as a ligand, binding to metal centers in catalytic reactions, thereby facilitating various chemical transformations. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • n-Cyclohexyl-3-oxobutanamide
  • n-Cyclopentyl-3-oxobutanamide
  • n-Cyclooctyl-3-oxobutanamide

Comparison:

Properties

IUPAC Name

N-cycloheptyl-3-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-9(13)8-11(14)12-10-6-4-2-3-5-7-10/h10H,2-8H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNAZFTVQGVRDNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)NC1CCCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10294650
Record name n-cycloheptyl-3-oxobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10294650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58102-38-8
Record name NSC97561
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97561
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n-cycloheptyl-3-oxobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10294650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

37.1 g of diketene were added with stirring over 15 minutes to a mixture of 50 g of cycloheptylamine and 600 ml of tetrahydrofuran cooled to 6° C. and the mixture was stirred for 4 hours at room temperature. The mixture was distilled to dryness under reduced pressure and the residue was chromatographed over silica gel with elution with an 8-2 methylene chloride-acetone mixture to obtain 60 g of N-cycloheptyl-acetylacetamide melting at 52° C. 40 g of the said product and 1 g of p-toluene sulfonic acid were added to a mixture of 32 g of methyl orthoformate and 100 ml of methanol and after stirring the mixture for 8 hours at room temperature, 2 ml of quinoline were added thereto. The mixture was distilled to dryness under reduced pressure and the residue was added to toluene. The mixture was heated at 145° C. for 4 hours while distilling a toluene-methanol azeotrope. The toluene was evaporated by distillation under reduced pressure and the residue was chromatographed over silica gel. An 8-2 methylene chloride-methanol mixture was the eluant and the product was empasted with isopropyl ether to obtain 22 g of N-cycloheptyl-3-methoxy-crotonamide melting at 120° C. The RMN spectra showed the product to be the E isomer.
Quantity
37.1 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Two

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